N-(naphthalen-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-2-yl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a naphthalene ring attached to a furan ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)furan-2-carboxamide typically involves the condensation of naphthalen-2-amine with furan-2-carbonyl chloride in a solvent such as propan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the use of lithium hydroxide to mediate the hydrolysis of an ester, followed by reaction with an amine in the presence of coupling agents like EDC∙HCl and HOBt .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(naphthalen-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs: These compounds have similar structures but differ in their substitution patterns and biological activities.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound has a pyridine ring instead of a naphthalene ring, leading to different chemical and biological properties.
Uniqueness
N-(naphthalen-2-yl)furan-2-carboxamide is unique due to its specific combination of a naphthalene ring and a furan ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-naphthalen-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C15H11NO2/c17-15(14-6-3-9-18-14)16-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,16,17) |
InChI Key |
PWJSTRAQADHHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.